Product packaging for Sodium 2-naphtholate(Cat. No.:CAS No. 875-83-2)

Sodium 2-naphtholate

Cat. No.: B1613159
CAS No.: 875-83-2
M. Wt: 167.16 g/mol
InChI Key: ZNYPFGRLOVXIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of its Significance in Organic and Materials Chemistry Research

Sodium 2-naphtholate is a key intermediate and reagent in both organic and materials chemistry due to the reactivity of its naphtholate anion. Its electron-rich aromatic system and nucleophilic oxygen atom allow it to participate in a wide array of chemical transformations.

In organic synthesis, its primary significance lies in its role as a precursor for a variety of more complex molecules. It is a fundamental building block in the production of azo dyes. The naphtholate acts as a coupling component, reacting with diazonium salts in electrophilic aromatic substitution reactions to form the characteristic azo bond (N=N) that defines this class of dyes. These dyes are known for their vibrant colors, particularly deep oranges and reds, and are widely used in the textile industry.

Another major application in organic chemistry is the Williamson ether synthesis, where this compound serves as the nucleophile. By reacting with alkyl halides, it forms 2-alkoxynaphthalenes, or naphthyl ethers. This reaction is a classic and efficient method for creating ether linkages and is employed in undergraduate organic chemistry labs to demonstrate Sₙ2 reactions.

Beyond these well-established uses, this compound is a versatile starting material for synthesizing various heterocyclic compounds and other complex organic structures, including those with potential biological activity. Research has explored its use in multicomponent reactions, such as the Betti reaction, to create aminobenzylnaphthol derivatives.

In materials chemistry, the significance of this compound stems from its aromatic structure, making it a candidate for developing new functional materials. It can serve as a monomer or precursor in the synthesis of novel naphthalene-containing polymers and resins. These materials are investigated for various applications, leveraging the thermal and chemical properties imparted by the naphthalene (B1677914) moiety.

Table 1: Key Research Applications of this compound
Field of ChemistryApplicationDescription of UseKey Reaction Type
Organic ChemistryAzo Dye SynthesisActs as a coupling agent that reacts with diazonium salts to form brightly colored azo compounds used for dyeing textiles. Electrophilic Aromatic Substitution
Organic ChemistryWilliamson Ether SynthesisFunctions as a nucleophile that reacts with alkyl halides or tosylates to produce 2-alkoxynaphthalenes (naphthyl ethers). Nucleophilic Substitution (Sₙ2)
Organic ChemistrySynthesis of HeterocyclesUsed as a starting material in multicomponent reactions (e.g., Betti reaction) to build complex molecules like naphthoxazines. Condensation, Cycloaddition
Materials ChemistryPolymer SynthesisServes as a precursor or monomer for creating novel naphthalene-containing polymers and resins. Polymerization

Historical Context of its Discovery and Initial Research Applications

The history of this compound is intrinsically linked to the discovery and industrial production of its parent compound, 2-naphthol (B1666908). The traditional manufacturing process for 2-naphthol, which has been in use for over a century, involves the sulfonation of naphthalene at high temperatures to produce naphthalene-2-sulfonic acid. This intermediate is then fused with molten sodium hydroxide (B78521) at temperatures exceeding 300°C. In this fusion step, this compound is formed in situ. The final product, 2-naphthol, is then liberated by neutralizing the resulting mixture with acid. This long-standing industrial method highlights that this compound has been a key, albeit often transient, intermediate in chemical manufacturing for many years.

The initial research applications of 2-naphthol and its derivatives were heavily focused on the burgeoning synthetic dye industry in the late 19th and early 20th centuries. Following the discovery of synthetic dyes by William Henry Perkin in 1856, chemists explored a vast range of aromatic compounds as dye precursors. Naphthols proved to be excellent coupling components for producing azo dyes, a class of colorants also known as azoic or ice dyes. The process involved impregnating a fabric with an alkaline solution of 2-naphthol (forming this compound on the fiber) before developing the color by immersion in a cold solution of a diazonium salt.

At the beginning of the 20th century, research expanded to include other transformations of 2-naphthol. A notable example is the Betti reaction, first reported by Mario Betti, which involves the condensation of 2-naphthol, an aldehyde, and ammonia (B1221849) or an amine to produce aminobenzylnaphthol derivatives. This reaction, a variation of the Mannich reaction, demonstrated the utility of 2-naphthol's reactivity at the C1 position in the presence of a base, further establishing its role as a versatile building block in early organic synthesis. Early procedural descriptions for laboratory syntheses also explicitly detail the preparation of a this compound solution as the first step in reactions like nitrosation, dating back to methods published in the early 1900s.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8NaO B1613159 Sodium 2-naphtholate CAS No. 875-83-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

875-83-2

Molecular Formula

C10H8NaO

Molecular Weight

167.16 g/mol

IUPAC Name

sodium;naphthalen-2-olate

InChI

InChI=1S/C10H8O.Na/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H;

InChI Key

ZNYPFGRLOVXIFH-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)[O-].[Na+]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O.[Na]

Other CAS No.

875-83-2

Related CAS

135-19-3 (Parent)

Origin of Product

United States

Synthetic Methodologies for Sodium 2 Naphtholate

Direct Protonation-Deprotonation Synthesis from 2-Naphthol (B1666908)

The most straightforward method for preparing sodium 2-naphtholate involves the deprotonation of 2-naphthol, which is acidic due to the phenolic hydroxyl group. This is a simple acid-base reaction where 2-naphthol acts as the proton donor.

Reaction with Alkali Metal Hydroxides

The reaction of 2-naphthol with alkali metal hydroxides, most commonly sodium hydroxide (B78521) (NaOH), is a widely used and efficient method for synthesizing this compound. In this process, 2-naphthol is treated with an aqueous solution of sodium hydroxide. The hydroxide ion (OH⁻) from NaOH deprotonates the hydroxyl group (-OH) of 2-naphthol, forming water and the this compound salt. The reaction is typically carried out by stirring the mixture until the solid 2-naphthol completely dissolves, indicating the formation of the water-soluble salt. This method is fundamental in various subsequent reactions, such as the Williamson ether synthesis, where the generated naphthoxide ion acts as a nucleophile. Similarly, this reaction is the first step in producing 2-hydroxy-3-naphthoic acid, where 2-naphthol is reacted with sodium hydroxide to obtain this compound before reacting with carbon dioxide.

Reactants Reagents/Solvents Key Conditions Product
2-NaphtholSodium Hydroxide, WaterStirring until dissolution This compound
2-NaphtholSodium Hydroxide, EthanolReflux for 10 minutes This compound

Reaction with Alkali Metal Hydrides

A more potent base, such as an alkali metal hydride, can also be employed for the deprotonation of 2-naphthol. Sodium hydride (NaH) is effective for this purpose. The reaction involves treating 2-naphthol with sodium hydride, which readily abstracts the acidic proton from the hydroxyl group to form this compound and hydrogen gas. This method is often used when a strictly anhydrous environment is required for a subsequent reaction, as the only byproduct is hydrogen gas, which escapes the reaction medium. For instance, the synthesis of 2-hydroxynaphthalene-3-carboxylic acid can be initiated by reacting β-naphthol with sodium hydride to produce sodium β-naphtholate. A similar reaction using potassium hydride (KH) has been documented to produce potassium naphtholate from 1-naphthol (B170400), where the mixture is stirred in anhydrous tetrahydrofuran (B95107) until hydrogen evolution ceases.

Reactants Reagents/Solvents Key Conditions Product
2-Naphthol (β-naphthol)Sodium Hydride Anhydrous conditionsThis compound
1-NaphtholPotassium Hydride, Tetrahydrofuran Anhydrous, under nitrogen, stirring until H₂ evolution stops Potassium naphtholate

Multi-step Synthesis via Sulfonation of Naphthalene (B1677914)

An alternative, industrial-scale synthesis begins with naphthalene, a readily available hydrocarbon from coal tar or petroleum. This two-step process involves the sulfonation of naphthalene followed by alkaline fusion.

Naphthalene Sulfonation to Sodium Naphthalene-2-sulfonate (B94788)

The first step is the sulfonation of naphthalene using concentrated sulfuric acid. The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. At lower temperatures (below 60°C), the kinetically favored product, naphthalene-1-sulfonic acid, predominates. To obtain the desired 2-isomer, the reaction is conducted at higher temperatures, typically around 160-165°C, which favors the formation of the thermodynamically more stable naphthalene-2-sulfonic acid.

Following sulfonation, the resulting sulfonic acid is typically not isolated in its acidic form but is converted directly to its sodium salt. This is achieved by neutralizing the reaction mixture. Common methods include adding sodium bicarbonate, sodium chloride, or a sodium sulfite (B76179) solution, which causes the sodium naphthalene-2-sulfonate to precipitate from the solution. The salt is then filtered and dried. Some improved processes add anhydrous sodium sulfate (B86663) during sulfonation to enhance the yield of the 2-isomer.

Parameter Details References
Starting Material Naphthalene
Reagent Concentrated Sulfuric Acid
Reaction Temperature ~160-165°C
Intermediate Product Naphthalene-2-sulfonic acid
Neutralization/Salting Out Sodium Bicarbonate, Sodium Chloride, Sodium Sulfite
Final Product of Step 1 Sodium naphthalene-2-sulfonate

Alkaline Fusion of Sodium Naphthalene-2-sulfonate

In the second step, the isolated sodium naphthalene-2-sulfonate is fused with a strong alkali, such as molten sodium hydroxide (NaOH) or potassium hydroxide (KOH), at high temperatures. Current time information in Bangalore, IN. This reaction, known as alkaline fusion, cleaves the sulfonic acid group and replaces it with a hydroxyl group. The process is typically carried out in a copper or nickel crucible at temperatures ranging from 280°C to 320°C. The sodium naphthalene-2-sulfonate powder is added to the molten alkali, and the mixture is heated until the reaction is complete, which is often indicated by the mass becoming a liquid consistency. The fusion product contains this compound. Although sodium hydroxide is commonly used, some procedures suggest that potassium hydroxide can result in a cleaner product. After the fusion, the melt is cooled, dissolved in water, and the resulting this compound is ready for the next stage, which is typically acidification to produce 2-naphthol.

Reactant Reagents Temperature Product in Melt
Sodium naphthalene-2-sulfonateSodium Hydroxide (NaOH) 280-335°C This compound
Sodium naphthalene-2-sulfonatePotassium Hydroxide (KOH) 300-310°C Potassium 2-naphtholate

Chemical Reactivity and Reaction Mechanisms of Sodium 2 Naphtholate

Nucleophilic Reactivity and Electrophilic Aromatic Substitution

Sodium 2-naphtholate, the sodium salt of 2-naphthol (B1666908), is a potent nucleophile owing to the electron-rich nature of the naphthoxide ion. The negative charge on the oxygen atom enhances the electron density of the naphthalene (B1677914) ring system, making it susceptible to attack by electrophiles. This heightened reactivity is harnessed in electrophilic aromatic substitution reactions, where the naphtholate anion acts as the nucleophile.

The substitution pattern on the naphthalene ring is directed by the activating effect of the oxyanion. The electron-donating nature of the -O⁻ group increases the nucleophilicity of the aromatic ring, facilitating the attack on electrophiles. This property is fundamental to its use as a precursor in the synthesis of various organic compounds, including dyes and pigments, often through coupling reactions with diazonium salts. In these reactions, the electron-rich naphtholate ring readily attacks the electrophilic diazonium cation.

Carboxylation Reactions: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic carboxylation method used to introduce a carboxylic acid group onto a phenol (B47542) or naphthol ring. In the case of this compound, this reaction is of significant industrial importance for the synthesis of hydroxynaphthoic acids. The reaction typically involves heating this compound under a high pressure of carbon dioxide.

Mechanistic Investigations (e.g., NaONaph-CO2 Complex Formation, Electrophilic Attack)

The mechanism of the Kolbe-Schmitt reaction involving this compound has been a subject of detailed investigation. It is widely accepted that the reaction proceeds through the nucleophilic attack of the naphthoxide ion on carbon dioxide. Computational studies have shed light on the intricate steps involved.

Initial formation of a complex between this compound and carbon dioxide (NaONaph-CO2) is a key feature of the reaction pathway. Theoretical calculations suggest that the reactants can form different complexes, but only one of these is suitably positioned for the subsequent electrophilic attack. In this productive complex, the CO₂ molecule is oriented to allow for an electrophilic attack on the nucleophilic carbon atoms of the naphthalene ring.

The subsequent step involves the electrophilic attack of the carbon atom of CO₂ on the electron-rich positions of the naphtholate ring. This leads to the formation of an intermediate, which then undergoes a proton transfer, often proposed as a bimolecular step, to yield the final carboxylated product. This mechanism, involving a bimolecular proton transfer, is considered to have a lower activation barrier than a previously suggested intramolecular rearrangement.

Regioselectivity Studies (e.g., Positions 1, 3, and 6)

The carboxylation of this compound can result in the formation of different isomers, with the carboxyl group entering at various positions on the naphthalene ring, primarily at positions 1, 3, and 6. The regioselectivity of the reaction is a critical aspect, as different isomers have distinct applications.

Theoretical studies using methods like B3LYP and M06-2X have been employed to understand the factors governing this regioselectivity. These studies indicate that while reaction pathway 1 (leading to 2-hydroxy-1-naphthoic acid) has lower activation barriers, pathway 3 (leading to 3-hydroxy-2-naphthoic acid) results in a more thermodynamically stable product. This competition between kinetic and thermodynamic control explains the observed product ratios. The formation of the 6-carboxylated product (2-hydroxy-6-naphthoic acid) is generally found to be unfavorable from both kinetic and thermodynamic standpoints under typical Kolbe-Schmitt conditions. However, with potassium 2-naphthoxide, a mixture including the 2-hydroxy-6-naphthoic acid can be obtained.

The nature of the alkali metal cation also plays a role in directing the carboxylation. While sodium phenoxide primarily yields the ortho-product (salicylic acid), potassium phenoxide can lead to the para-product. A similar influence is observed in the naphthol series.

Influence of Reaction Conditions (e.g., Supercritical CO₂, Temperature, Pressure, Molar Ratios)

The outcome of the Kolbe-Schmitt reaction is highly sensitive to the reaction conditions. Temperature, pressure, and the molar ratio of reactants are crucial parameters that can be tuned to favor the formation of a specific isomer.

Temperature: The regiochemistry of the carboxylation of 2-naphtholate is notably temperature-dependent. At lower temperatures, the kinetically controlled product, 2-hydroxy-1-naphthoic acid, is favored. As the temperature increases, the thermodynamically more stable isomers, such as 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid, become more prominent. For instance, carboxylation in anisole (B1667542) at 373 K yields exclusively 2-hydroxy-1-naphthoic acid, but at higher temperatures, the selectivity shifts towards the 3- and 6-isomers.

Pressure: The reaction is typically carried out under high pressure of carbon dioxide to enhance the concentration of CO₂ in the reaction medium, thereby driving the equilibrium towards the carboxylated products.

Supercritical CO₂: The use of supercritical carbon dioxide (scCO₂) as both a reagent and a solvent offers a "green" alternative to traditional methods. In the presence of K₂CO₃, the direct carboxylation of 2-naphthol in scCO₂ has been shown to regioselectively produce 2-hydroxynaphthalene-6-carboxylic acid. The yield and regioselectivity are influenced by the pressure, temperature, and the molar ratio of K₂CO₃ to 2-naphthol. For example, a 10-fold molar excess of K₂CO₃ at 10 MPa and 473 K yielded approximately 20% of the 6-carboxylated product. The supercritical conditions are believed to enhance the reactivity of CO₂.

Molar Ratios: The ratio of the base to the naphthol can also affect the yield and selectivity of the reaction. In the carboxylation using scCO₂, increasing the molar ratio of K₂CO₃ to 2-naphthol was found to increase the yield of 2-hydroxynaphthalene-6-carboxylic acid.

Influence of Reaction Conditions on Carboxylation of 2-Naphthol Derivatives
ReactantConditionsMajor Product(s)Reference
Sodium 2-naphthoxideLow temperature2-hydroxy-1-naphthoic acid
Sodium 2-naphthoxideHigh temperature2-hydroxy-3-naphthoic acid
Potassium 2-naphthoxideHigh temperatureMixture of 2-hydroxy-3-naphthoic acid and 2-hydroxy-6-naphthoic acid
2-Naphthol with K₂CO₃Supercritical CO₂ (10 MPa, 473 K)2-hydroxynaphthalene-6-carboxylic acid
2-Naphthol in Anisole373 K2-hydroxy-1-naphthoic acid
2-Naphthol in Anisole543 K3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid

Alkylation Reactions of the 2-Naphthoxide Anion

The 2-naphthoxide anion, like other phenoxide and enolate anions, is an ambident nucleophile. This means it possesses two nucleophilic centers: the oxygen atom and certain carbon atoms of the naphthalene ring. Consequently, in alkylation reactions with alkyl halides, it can undergo either O-alkylation to form an ether or C-alkylation to form a new carbon-carbon bond.

Ambident Anion Behavior (O-Alkylation vs. C-Alkylation)

The competition between O-alkylation and C-alkylation is a key feature of the reactivity of the 2-naphthoxide anion and is influenced by several factors, including the solvent, the counter-ion, the nature of the electrophile, and the temperature.

Solvent Effects: The choice of solvent plays a crucial role in directing the outcome of the alkylation.

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) tend to favor O-alkylation. These solvents solvate the cation but leave the oxygen anion relatively free and highly nucleophilic.

Protic Solvents: Protic solvents, such as water or trifluoroethanol (TFE), promote C-alkylation. They form hydrogen bonds with the oxygen atom of the naphthoxide, effectively shielding it and making the carbon atoms of the ring more available for nucleophilic attack. For example, the reaction of 2-naphthol with benzyl (B1604629) bromide in the presence of a base yields the O-alkylated product in DMF, whereas the C-alkylated product is formed in TFE.

Counter-ion and Electrophile: The nature of the counter-ion and the electrophile also influences the reaction pathway. Generally, C-alkylation is more common with most carbon electrophiles. The formation of a strong carbon-oxygen double bond in the final product provides a thermodynamic driving force for C-alkylation. However, with certain electrophiles, such as silyl (B83357) electrophiles, O-alkylation is preferred due to the high strength of the oxygen-silicon bond.

Alkylation of 2-Naphthol: O- vs. C-Alkylation
Solvent TypePredominant ProductReasonReference
Aprotic Polar (e.g., DMF, DMSO)O-Alkylation (Ether formation)Oxygen anion is more exposed and nucleophilic.
Protic (e.g., Water, TFE)C-Alkylation (C-C bond formation)Oxygen is shielded by hydrogen bonding, enhancing ring nucleophilicity.

Solvent Effects on Regioselectivity

The alkylation of the ambident 2-naphthoxide anion can result in either O-alkylation, yielding a 2-naphthyl ether, or C-alkylation at the C1 position, forming a 1-alkyl-2-naphthol. The solvent plays a critical role in determining the ratio of these two products. This regioselectivity is influenced by factors such as the solvent's dielectric constant, its ability to form hydrogen bonds, and its capacity to dissociate ion pairs.

In solvents with high dielectric constants and poor hydrogen-bonding capabilities, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the reaction favors O-alkylation. For instance, the reaction of this compound with benzyl bromide in DMSO yields 95% of the O-alkylated product, benzyl 2-naphthyl ether. This is because these solvents effectively solvate the cation, leading to a freer, more reactive ambident anion where the oxygen atom, having a higher electron density, is more available for nucleophilic attack.

Conversely, in protic solvents like water, which are strong proton donors, C-alkylation is the predominant pathway. When this compound reacts with benzyl bromide in water, the major product is 1-benzyl-2-naphthol (B13957344), formed in an 84% yield. The solvent molecules form strong hydrogen bonds with the oxygen atom of the naphthoxide ion, effectively shielding it and hindering O-alkylation. This leaves the carbon atom at the 1-position as the more accessible site for electrophilic attack.

The effect of the solvent on the regioselectivity of the alkylation of this compound with benzyl bromide is summarized in the table below.

Table 1: Effect of Solvent on the Alkylation of this compound with Benzyl Bromide

Solvent O-Alkylation Product Yield (%) (Benzyl 2-naphthyl ether) C-Alkylation Product Yield (%) (1-Benzyl-2-naphthol) Reference
Dimethyl Sulfoxide (DMSO) 95 -
Water 12 73
Dimethylformamide (DMF) High Low
Acetonitrile High Low
Benzene (B151609) Low High (main product)

Role of Phase-Transfer Catalysts and Macrocyclic Polyethers in Alkylation

Phase-transfer catalysts (PTCs) and macrocyclic polyethers, such as crown ethers, significantly influence the regioselectivity of the alkylation of this compound, particularly in two-phase systems or in non-polar solvents. These catalysts function by binding to the sodium cation, which in turn alters the nature of the naphthoxide ion pair and its reactivity.

Phase-Transfer Catalysts (PTCs):

In a two-phase system (e.g., an organic solvent and an aqueous solution of this compound), a PTC, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the naphthoxide anion from the aqueous phase to the organic phase where the alkylating agent resides. The catalyst's cation pairs with the naphthoxide anion, forming a lipophilic ion pair that is soluble in the organic phase. This process can increase the rate and yield of the reaction. The structure of the PTC can influence the reaction's outcome.

Macrocyclic Polyethers (Crown Ethers):

Macrocyclic polyethers, like benzo-18-crown-6 (B86084) and cryptands such as 4,7,13,16,21,24-hexaoxabicyclo[8.8.8]hexacosane, have a profound effect on the O/C alkylation ratio. These molecules possess a unique ability to encapsulate the sodium cation within their cavities, effectively separating it from the naphthoxide anion. This leads to the formation of a "naked" or more loosely associated naphthoxide anion, even in non-polar solvents like benzene or tetrahydrofuran (B95107) (THF).

The dissociation of the ion-pair aggregate by the crown ether significantly enhances the rate of O-alkylation. For example, the reaction of this compound with benzyl bromide in benzene, which is typically slow and favors C-alkylation, proceeds smoothly in the presence of a cryptand to give a high yield of the O-alkylated product. Similarly, in aqueous solutions, where C-alkylation is normally favored due to hydrogen bonding, the addition of a crown ether dramatically increases the ratio of O-alkylation to C-alkylation. The polyether can act as a phase-transfer catalyst in this scenario, bringing the naphthoxide ion into a less-solvated environment conducive to O-alkylation.

Table 2: Effect of Macrocyclic Polyethers on the Alkylation of this compound with Benzyl Bromide in Water

Catalyst O/C+O Alkylation Ratio Reference
None 0.14
Benzo-18-crown-6 1.83
4,7,13,16,21,24-hexaoxabicyclo[8.8.8]hexacosane 2.57

Diazonium Coupling Reactions

This compound readily undergoes coupling reactions with diazonium salts to form intensely colored azo compounds. This electrophilic substitution reaction is of significant industrial importance for the synthesis of dyes.

The reaction is typically carried out in an alkaline medium, where the 2-naphthol is present as the more reactive this compound. The phenoxide form is a more powerful activating group than the hydroxyl group, making the naphthalene ring highly susceptible to electrophilic attack by the diazonium ion. The coupling occurs at the 1-position of the naphthol ring, which is the most electron-rich and sterically accessible position.

The general mechanism involves the attack of the diazonium ion (Ar-N₂⁺) on the C1 position of the this compound. This is followed by the elimination of a proton to restore the aromaticity of the system, resulting in the formation of a stable azo compound with an extended conjugated system, which is responsible for its color. For example, the coupling of benzenediazonium (B1195382) chloride with this compound produces an intense orange-red precipitate of 1-phenylazo-2-naphthol, a common dye.

Rearrangement Reactions Involving this compound Intermediates (e.g., Sodium Hydroxide (B78521) Induced Rearrangements)

This compound can be an intermediate in various rearrangement reactions, often induced by strong bases like sodium hydroxide. These reactions can lead to the formation of different isomers or structurally novel compounds.

One notable example is the sodium hydroxide-induced rearrangement of certain naphtho[2,1-b]pyran-3-one derivatives. For instance, the treatment of 1-methyl-2-bromo-3H-naphtho[2,1-b]pyran-3-one with sodium hydroxide does not lead to the expected simple hydrolysis product. Instead, it undergoes a complex rearrangement where a this compound-type intermediate is likely involved. The reaction proceeds under nitrogen, and after careful workup, the main product is 1-(2-hydroxynaphth-1-yl)propan-2-one, with a minor product being 2-methylnaphtho[2,1-b]furan-1-carboxylic acid. This transformation is thought to be driven by the steric strain caused by the methyl group in the starting material.

Another relevant transformation is the Kolbe-Schmitt reaction, where this compound is heated under pressure with carbon dioxide. While this is primarily a carboxylation reaction, it involves the rearrangement of an initially formed complex. The carbon dioxide first coordinates to the sodium ion, and then the carbon atom of CO₂ attacks the naphthalene ring. This can lead to the formation of different isomers, such as 2-hydroxy-1-naphthoic acid and 2-hydroxy-3-naphthoic acid, through the rearrangement of the carboxylate group on the naphthalene ring.

Furthermore, steric strain in highly substituted 1,8-naphthalene derivatives can lead to unusual rearrangements where a naphtholate-like intermediate might be formed, leading to the disruption of the aromatic system.

Applications of Sodium 2 Naphtholate in Advanced Chemical Synthesis

Precursor in the Synthesis of Dyes and Pigments

Sodium 2-naphtholate is a key intermediate in the production of a vast array of dyes and pigments, particularly azo dyes. The synthesis typically begins with 2-naphthol (B1666908), which is deprotonated by a base like sodium hydroxide (B78521) to form the more reactive this compound in situ. This naphtholate then acts as a coupling component, reacting with a diazonium salt in an azo coupling reaction. This reaction is fundamental to the creation of many colorful compounds used in the textile, leather, and paper industries.

The naphthalene (B1677914) ring system of the naphtholate allows for the formation of deep, stable colors. The specific position of the hydroxyl group (at C-2) directs the coupling reaction to the C-1 position of the naphthalene ring, ensuring the regioselective formation of the desired dye molecule.

Furthermore, this compound is a precursor to other important dye intermediates. For instance, it is used to synthesize 2-hydroxy-3-naphthoic acid (BONA), a crucial component for high-performance organic pigments like Lithol Rubine BK and Naphthol AS. The synthesis involves the reaction of this compound with carbon dioxide under pressure, a process known as the Kolbe-Schmitt reaction.

Table 1: Examples of Dye Intermediates Synthesized from 2-Naphthol/Sodium 2-Naphtholate

Intermediate Name Chemical Name Synthesis Note
2,3-Acid (BONA) 2-Hydroxy-3-naphthoic acid Synthesized via the Kolbe-Schmitt reaction of this compound with CO2.
G Salt 2-Naphthol-6,8-disulfonic acid dipotassium (B57713) salt Produced through the sulfonation of 2-naphthol.

Reagent in Organic Transformations

The reactivity of this compound makes it a valuable reagent in a multitude of organic transformations beyond dye synthesis.

This compound serves as a starting point for a wide variety of functionalized naphthalene derivatives. The nucleophilic oxygen atom can attack various electrophiles, leading to the formation of ethers and esters. Moreover, the electron-rich naphthalene ring can undergo electrophilic aromatic substitution, allowing for the introduction of functional groups at different positions. This versatility has been harnessed to produce a range of substituted naphthalenes. Research has demonstrated the synthesis of polysubstituted naphthalenes through various cyclization and annulation strategies where 2-naphthol derivatives are key precursors. These methods provide access to complex naphthalene structures that are important in medicinal chemistry and material science.

The naphthalene scaffold is present in numerous biologically active compounds, and this compound is an important intermediate in their synthesis. A prominent example is the synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The synthesis of Naproxen involves the etherification of 2-naphthol (via the naphtholate) as a key step. Other pharmaceutical applications include its use in creating precursors for drugs like the antidepressant sertraline (B1200038) and the anti-protozoan atovaquone, which are derived from the related 1-naphthol (B170400). The development of new synthetic routes using 2-naphthol derivatives continues to be an active area of research, aiming to create novel compounds with potential therapeutic value.

Table 2: Pharmaceutical-related Compounds Derived from Naphthols

Compound Therapeutic Class Precursor Note
Naproxen NSAID Synthesized using 2-naphthol as a key starting material.
Nadolol Beta-blocker Derived from 1-naphthol.
Sertraline Antidepressant Derived from 1-naphthol.

This compound (or 2-naphthol, which acts as the carbon nucleophile) is a classic building block in the Betti reaction, a multi-component condensation. This reaction involves an aldehyde, an amine (like ammonia), and 2-naphthol to form 1-(α-aminoalkyl)-2-naphthols, commonly known as Betti bases. The reaction proceeds via the formation of an imine from the aldehyde and amine, which is then attacked by the electron-rich 2-naphthol. Betti bases are important compounds in their own right, particularly as chiral ligands and auxiliaries in asymmetric synthesis. Recent studies have focused on developing environmentally friendly procedures for synthesizing these compounds, which have shown potential as anti-proliferative agents in cancer research.

One of the most fundamental applications of this compound is in the Williamson ether synthesis. In this reaction, 2-naphthol is first deprotonated with a strong base, such as sodium hydroxide, to generate the this compound in situ. This naphthoxide ion then acts as a potent nucleophile, attacking an alkyl halide (e.g., 1-bromobutane (B133212) or benzyl (B1604629) bromide) in an SN2 reaction to displace the halide and form a naphthyl ether. This method is a reliable and widely used strategy for preparing a variety of 2-alkoxynaphthalenes. For example, the product 2-butoxynaphthalene (B1668118) is used as a flavoring agent due to its fruity aroma.

Building Block in Multi-component Reactions (e.g., Betti Reaction for Aminobenzylnaphthols)

Role in Material Science Research

The rigid, planar structure of the naphthalene ring makes this compound and its derivatives attractive for applications in material science. It serves as a precursor for photosensitive materials and liquid crystals. Research has explored the use of 2-naphthol in the synthesis of novel naphthalene-containing polymers and resins. These materials can be created by reacting 2-naphthol with bridging molecules to form dimers, which can then be polymerized. The resulting polymers may possess unique thermal or optical properties, making them candidates for advanced applications. The aromatic structure suggests potential for creating new functional materials with specific electronic or photophysical characteristics.

Development of Novel Functional Materials

This compound and its parent compound, 2-naphthol, serve as important building blocks in the creation of advanced functional materials, leveraging their aromatic and reactive properties.

One significant area of application is in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of porous polymers composed of metal ions or clusters coordinated to organic ligands. The resulting structures can be one-, two-, or three-dimensional and are of interest for applications such as gas storage, purification, and catalysis. While direct use of this compound as a linker is less common, the principle of using organic salts to facilitate MOF synthesis in environmentally friendly solvents like water has been demonstrated. This approach can lead to the formation of nanocrystalline materials with unique properties. Derivatives of 2-naphthol, such as 1,1'-bi-2,2'-naphthol (BINOL), are used as chiral ligands in the synthesis of homochiral MOFs, which have potential applications in enantioselective catalysis.

The naphthol moiety is also a key component in the development of fluorescent sensors . The inherent fluorescence of the naphthalene ring system can be modulated by the presence of specific analytes. Researchers have synthesized various naphthol-based derivatives that act as chemosensors for detecting metal ions like aluminum (Al³⁺) and nickel (Ni²⁺). These sensors often work on the principle of chelation-enhanced fluorescence, where the binding of a metal ion to the sensor molecule restricts intramolecular rotation and enhances fluorescence emission. This property is valuable for creating sensitive and selective methods for environmental monitoring and bioimaging.

Furthermore, 2-naphthol has been utilized in the preparation of hypercrosslinked polymers (HCPs) . These are porous organic polymers with high surface areas, synthesized through reactions like Friedel–Crafts alkylation. Porous polymers derived from 2-naphthol have been functionalized with groups like sulfonic acid to create solid acid catalysts.

Table 1: Examples of Functional Materials Derived from 2-Naphthol/Sodium 2-naphtholate

Material TypePrecursor/DerivativeKey FeaturePotential Application
Metal-Organic Frameworks (MOFs)1,1'-bi-2,2'-naphthol (BINOL)Chiral and porous structureEnantioselective catalysis
Fluorescent SensorsNaphthol Schiff basesChelation-enhanced fluorescenceMetal ion detection, bioimaging
Hypercrosslinked Polymers (HCPs)2-NaphtholHigh surface area, functionalizableSolid acid catalysis
Conducting PolymersPoly(2-naphthol)Electrical conductivity, optical propertiesElectronics, sensors, energy storage

Precursor for Polymer Synthesis (indirectly, through derivatives)

This compound, primarily through its parent compound 2-naphthol, serves as an important precursor for the synthesis of various polymers. These polymers often exhibit unique thermal, optical, and electrical properties owing to the rigid and aromatic naphthalene structure.

Poly(2-naphthol) is a conducting polymer that has attracted attention for its electrical and optical characteristics. It can be synthesized through chemical or electrochemical polymerization of 2-naphthol. The resulting polymer possesses good electrical conductivity, making it a candidate for applications in electronics and optoelectronics. Furthermore, its fluorescent properties are being explored for use in sensors and biosensors.

Derivatives of 2-naphthol are also crucial in creating more complex polymer architectures. For instance, 1,1'-bi-2-naphthol (B31242) (BINOL) is a key building block for synthesizing optically active polymers. These chiral polymers have significant potential as catalysts in asymmetric synthesis. Patents have described the synthesis of naphthalene-containing polymers from precursors like 2-naphthol, which can be used to produce resins with specific thermal properties, such as high glass transition and degradation temperatures.

The process often involves creating dimers from hydroxyl-functionalized naphthalene groups, which are then polymerized. These polymers find use in a variety of applications, from advanced materials to specialty plastics.

Application as a Reference Material in Chemical Studies

Due to its well-defined chemical structure and stable nature, this compound and its parent compound, 2-naphthol, are utilized as reference materials or analytical standards in various chemical studies.

Analytical standards are crucial for the quality control and validation of analytical methods. 2-Naphthol is available as a certified reference material (CRM) for use in applications such as environmental analysis and for testing in the cosmetic and food industries. For example, it is used as a standard for the determination of 2-naphthol in foodstuffs and other matrices using techniques like high-performance liquid chromatography (HPLC).

In research, this compound's defined properties make it a useful compound for calibrating instruments and for comparative studies. Its sulfonated derivatives, such as 2-naphthol-6-sulfonic acid sodium salt, are also available as analytical standards. The use of such standards ensures the accuracy and reproducibility of experimental results across different laboratories and studies.

Exploration in Biological Research as a Chemical Reagent or Probe

This compound and its derivatives are valuable tools in biological research, serving as reagents and probes to study various biological processes.

The naphthol moiety is a known fluorophore, and this property is exploited in developing fluorescent probes. For instance, a derivative, 1-(2-hydroxy-1-naphthylazo)-2-naphthol-4-sulfonic acid sodium salt (Calcon), has been used in a novel fluorescent staining protocol to detect phosphoproteins in gels, offering high sensitivity and specificity. The biological activity of compounds containing the naphthalene structure is an area of ongoing research.

In enzymatic studies, 2-naphthol and its derivatives can act as substrates or inhibitors, helping to elucidate enzyme mechanisms and functions. For example, while the enzyme 1-naphthol-2-hydroxylase from a Pseudomonas strain can act on 1-naphthol, it does not act on 2-naphthol, a finding that helps to define the enzyme's substrate specificity. In other studies, 2-naphthol has been shown to have an impact on enzymatic saccharification processes, where it can improve the efficiency of cellulose (B213188) hydrolysis by modifying lignin (B12514952) properties. This has implications for biofuel production.

Furthermore, the metabolism of naphthalene in biological systems produces 2-naphthol, making it a relevant metabolite for toxicological and xenobiotic studies.

Advanced Spectroscopic and Analytical Characterization of Sodium 2 Naphtholate and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Analysis of Functional Groups and Molecular Structure

FTIR spectroscopy is instrumental in identifying the characteristic vibrational modes of the molecule's covalent bonds. The analysis of an FTIR spectrum allows for the identification of specific functional groups based on the absorption of infrared radiation at distinct frequencies. For instance, the FTIR spectrum of the parent molecule, 2-naphthol (B1666908), displays characteristic bands for the out-of-plane C-H bends of the naphthalene (B1677914) ring. Specifically, bands at 844 cm⁻¹, 814 cm⁻¹, and 742 cm⁻¹ are indicative of a naphthalene ring with one, two, and four adjacent hydrogens, respectively. The disappearance of the 844 cm⁻¹ band upon polymerization of 2-naphthol suggests that the C1 position is directly involved in the formation of the polymer chain.

Raman spectroscopy provides complementary information on the vibrational modes, particularly for non-polar bonds and the skeletal structure of the aromatic rings. The position of the hydroxyl (-OH) group at the C1 or C2 position on the naphthalene ring leads to significant differences in the resulting Raman spectra, allowing for clear differentiation between isomers.

Table 1: Characteristic FTIR Absorption Bands for 2-Naphthol and its Polymer

Wavenumber (cm⁻¹) Assignment Observation in 2-Naphthol Observation in Poly(2-naphthol) Reference
844 C-H out-of-plane bend (lone hydrogen) Present Absent
814 C-H out-of-plane bend (two adjacent hydrogens) Present Retained
748 C-H out-of-plane bend (four adjacent hydrogens) Present Retained

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Behavior

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto metal surfaces, typically silver or gold nanostructures. The technique provides enhancement of Raman signals by orders of magnitude, allowing for the study of interfacial phenomena at the molecular level. Studies on 2-naphthol using SERS on citrate-reduced silver colloids indicate that the molecule chemisorbs onto the silver nanoparticles. The SERS spectral pattern differs significantly from the normal Raman spectrum, providing clues about the molecule's orientation and interaction with the surface.

The adsorption geometry is a key parameter revealed by SERS. For instance, studies on 1,1'-bi-2-naphthol (B31242), a derivative, suggest that the molecule adsorbs in a tilted position relative to the silver surface. The SERS enhancement is governed by two primary mechanisms: electromagnetic enhancement, which arises from localized surface plasmon resonances on the metal nanostructure, and chemical enhancement, which involves charge-transfer between the adsorbate and the metal surface. The charge of the analyte and the surface can strongly influence the SERS intensity, and modifications to the surface charge can be used to promote the adsorption of specific molecules. The analysis of totally symmetric (a₁) and non-totally symmetric (b₂) vibrational modes can help distinguish the contribution of the charge-transfer mechanism, as the b₂ modes are particularly sensitive to it.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, offering valuable information on conjugation, the formation of complexes, and the dynamics of excited states.

Studies of Electronic Transitions and Complex Formation

UV-Vis absorption spectroscopy is used to study the promotion of electrons from a ground state to a higher energy state upon absorption of ultraviolet or visible light. The absorption bands, though often broad, are characteristic of the molecule's chromophores—the parts of the molecule involved in these electronic transitions. For aromatic systems like sodium 2-naphtholate, the key transitions are typically π → π* and n → π. The π → π transitions involve the promotion of an electron from a π bonding orbital to a π anti-bonding orbital and are usually intense. The n → π* transitions, which promote a non-bonding electron (from the oxygen atom) to a π anti-bonding orbital, are generally lower in energy and less intense.

UV-Vis spectroscopy is particularly effective for monitoring the formation of new chemical species, such as molecular complexes. Studies have shown that this compound forms complexes with cetylpyridinium (B1207926) chloride in aqueous solutions, a process that can be tracked by changes in the absorption spectrum. Furthermore, derivatives like 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) form distinctly colored, water-insoluble complexes with a variety of metal ions, including palladium(II), cadmium(II), mercury(II), and manganese(II). The formation of these metal complexes is readily analyzed by spectrophotometry, where the appearance of new absorption bands confirms the complexation. For example, the interaction between a sulfonamide Schiff base derived from 2-naphthol and Fe²⁺ and Cu²⁺ ions resulted in new absorbance peaks at 310 nm and 370 nm, respectively.

Table 2: UV-Vis Absorption Maxima (λmax) for 2-Naphthol Derivatives and Complexes

Compound / Complex Solvent / Medium λmax (nm) Reference
2-Nitroso-1-naphthol (B92032) Ethanol 261, ~303, ~416
Sulfonamide-Schiff base + Fe²⁺ DMSO 310
Sulfonamide-Schiff base + Cu²⁺ DMSO 370
Cd(II)-PAN Complex Tween 80 Micellar Solution -
Hg(II)-PAN Complex Tween 80 Micellar Solution -
Mn(II)-PAN Complex Tween 80 Micellar Solution -

Fluorescence Quenching Studies

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. It is a powerful tool for studying molecular interactions. The fluorescence of the 2-naphtholate ion is efficiently quenched by various molecules. For example, cetylpyridinium cations have been shown to quench 2-naphtholate fluorescence through two distinct mechanisms. Below the critical micelle concentration, quenching occurs primarily through the formation of a non-fluorescent ground-state complex. At higher concentrations, dynamic quenching occurs via interactions between the excited 2-naphtholate ions and the cetylpyridinium micelles.

The efficiency of dynamic quenching is often quantified by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. Studies involving the quenching of 2-naphtholate by methyl acrylate (B77674) in micellar media have shown that the Stern-Volmer quenching constant (KSV) is affected by the partitioning of both the fluorophore and the quencher between the aqueous and micellar phases. Similarly, the fluorescence of naphtholates can be quenched by carbon tetrachloride in microemulsion systems, with the linear Stern-Volmer plots indicating a dynamic, or collisional, quenching mechanism.

Table 3: Stern-Volmer Quenching Constants (KSV) for 2-Naphtholate

Fluorophore Quencher Medium KSV (M⁻¹) Mechanism Reference
2-Naphtholate Cetylpyridinium Cations Aqueous - Static (Complex Formation) & Dynamic
2-Naphtholate Methyl Acrylate Water - Dynamic (Collisional)
2-Naphtholate Methyl Acrylate NaLS Micelles Varies with [NaLS] Dynamic (Collisional)
2-Naphtholate Carbon Tetrachloride Microemulsion - Dynamic (Collisional)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C. While specific NMR data for this compound is not detailed in the provided context, analytical charts including ¹H NMR and ¹³C NMR are often available from chemical suppliers.

The structure of derivatives such as sodium 2-naphthol-7-sulfonate and sodium 2-naphthalenesulfonate have been characterized using NMR. For these aromatic compounds, ¹H NMR spectra reveal the chemical shifts and coupling constants of the protons on the naphthalene ring system. The precise chemical shift of each proton provides information about its local electronic environment, while the splitting patterns (e.g., doublets, triplets) arise from spin-spin coupling with neighboring protons, helping to establish their relative positions on the rings. Similarly, ¹³C NMR provides the chemical shift for each unique carbon atom in the molecule, confirming the carbon skeleton. The presence of substituents, like the sulfonate group, significantly influences the chemical shifts of nearby carbon and hydrogen atoms, which is readily observable in the respective NMR spectra.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

In the ¹H NMR spectrum of 2-naphthol, the precursor to this compound, distinct signals are observed for the aromatic protons. For instance, a typical spectrum might show signals at approximately 7.75, 7.74, 7.655, 7.417, 7.321, 7.122, and 7.089 ppm. The formation of the naphtholate anion through deprotonation by sodium hydroxide (B78521) leads to changes in the electron density around the aromatic ring, which in turn influences the chemical shifts of the protons, although specific data for the sodium salt is less commonly published.

For derivatives of 2-naphthol, such as 1-(arylazo)-2-naphthols, ¹H and ¹³C NMR are critical for studying tautomeric equilibria and intramolecular proton transfer. Similarly, for amidoalkyl naphthol derivatives, NMR data confirms the structure of the synthesized compounds. For example, in [(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-urea, the presence of specific peaks in the ¹H and ¹³C NMR spectra, such as those for the sp² carbons of the benzene (B151609) ring and the oxygenated quaternary carbon, confirms the successful synthesis.

Below is an interactive data table summarizing typical ¹H and ¹³C NMR data for 2-naphthol derivatives found in the literature.

Interactive Data Table: NMR Data for 2-Naphthol Derivatives

CompoundNucleusChemical Shift (δ) in ppm
2-phenoxy-1,6-diphenylnaphthalene¹H8.08 (d, J = 1.4 Hz, 1H), 7.91 (d, J = 8.9 Hz, 1H), 7.74–7.66 (m, 4H), 7.49 (t, J = 7.7 Hz, 2H), 7.46–7.36 (m, 6H), 7.28 (d, J = 8.9 Hz, 1H), 7.25–7.22 (m, 2H), 7.00 (t, J = 7.4 Hz, 1H), 6.88 (d, J = 7.8 Hz, 2H)
¹³C158.6, 150.6, 140.9, 137.8, 135.7, 133.5, 131.7, 130.7, 129.9, 129.7, 129.6, 129.5, 128.9, 128.3, 127.5, 127.8, 126.6, 126.8, 126.1, 122.6, 121.2, 117.8
4-bromo-1-phenoxy-2-phenylnaphthalene¹H8.27 (d, J = 8.5 Hz, 1H), 8.00 (d, J = 8.4 Hz, 1H), 7.93 (s, 1H), 7.62 (ddd, J = 8.3, 6.9, 1.2 Hz, 1H), 7.56–7.48 (m, 3H), 7.35–7.30 (m, 2H), 7.27 (t, J = 1.3 Hz, 1H), 7.14–7.08 (m, 2H), 6.87 (dd, J = 10.6, 4.1 Hz, 1H), 6.71–6.66 (m, 2H)
¹³C158.8, 146.7, 136.7, 132.7, 132.8, 132.2, 129.8, 129.6, 129.4, 128.4, 127.9, 127.8, 127.55, 127.52, 123.8, 121.7, 119.8, 115.9

Note: The data presented is for derivatives of 2-naphthol and serves as an example of the type of information obtained from NMR spectroscopy.

Solid-State NMR Studies

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of materials in the solid phase. It is particularly useful for studying compounds like this compound, where crystal packing and intermolecular interactions can significantly influence its properties.

While solution-state NMR provides information about the averaged structure of a molecule, ssNMR can reveal details about the specific conformation and arrangement of molecules in a crystal lattice. For derivatives of 2-naphthol, such as 1-(arylazo)-2-naphthols, ssNMR has been instrumental in studying intramolecular proton transfer between nitrogen and oxygen atoms in the solid state. This technique can distinguish between different tautomeric forms that may coexist in the solid phase.

The application of ssNMR can provide insights into polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Although specific ssNMR studies on this compound are not widely reported in the reviewed literature, the technique's utility for analogous systems suggests its potential for characterizing the solid-state structure of this compound and its derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, the expected exact mass is approximately 166.039 g/mol .

In a typical mass spectrum of the parent compound, 2-naphthol, a molecular ion peak [M+] is observed at m/z 144. The fragmentation of this ion leads to several characteristic daughter ions. Common fragments for 2-naphthol include peaks at m/z 115, 89, and 63. These fragments correspond to the loss of specific groups from the parent molecule, providing a fingerprint for its identification.

For derivatives of 2-naphthol, high-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the molecule with high accuracy. For instance, in the analysis of 2-phenoxy-1,6-diphenylnaphthalene, the calculated m/z for the [M+H]⁺ ion is 373.1592, with the experimentally found value being 373.1595. This level of precision is crucial for confirming the identity of newly synthesized compounds. The fragmentation pathways of β-naphthol pigments have been investigated using techniques like Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC/ESI-Q-ToF), which provides detailed information on the fragment ions.

Interactive Data Table: Mass Spectrometry Data for 2-Naphthol and a Derivative

CompoundIonm/z (mass-to-charge ratio)
2-Naphthol[M]⁺144
[C₉H₇]⁺115
[C₅H₁₃O]⁺89
[C₅H₃]⁺63
2-phenoxy-1,6-diphenylnaphthalene[M+H]⁺373.1595 (found)

Note: The fragmentation data for 2-Naphthol is from a GC-MS analysis. The data for the derivative is from HRMS (EI).

Chromatographic Techniques for Analysis and Purification (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation, identification, and purification of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used methods.

HPLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds. For instance, sodium 2-naphthalenesulfonate, a derivative of 2-naphthol, is analyzed using ion-pair reversed-phase HPLC. The purity of compounds like sodium 2-naphthol-6-sulfonate hydrate (B1144303) is often determined by HPLC, with purities of ≥97.0% being reported. In the analysis of complex mixtures, such as those from biodegradation studies, HPLC is used to identify metabolites like 2-naphthol.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and semi-volatile compounds. Urinary 1- and 2-naphthol can be determined simultaneously using in-situ derivatization followed by GC-MS analysis. This method offers high sensitivity and specificity. In environmental analysis, GC-MS is the method of choice for determining 2-hydroxynaphthalene (2-naphthol) in fish bile samples due to its superior separation power and the selectivity of MS detection.

Computational and Theoretical Studies on Sodium 2 Naphtholate

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have offered deep insights into the intrinsic properties of the 2-naphtholate anion and its reactivity.

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms (geometry optimization) and for understanding the distribution of electrons within the molecule (electronic structure).

The optimized geometry of the 2-naphtholate anion has been investigated using various levels of theory. Studies have shown that the Highest Occupied Molecular Orbital (HOMO) of the 2-naphtholate anion is delocalized over the naphthalene (B1677914) ring and the oxygen atom. However, the HOMO distribution is particularly localized at the C1 position of the naphthalene ring. This localization makes the C1 carbon the most susceptible site for electrophilic attack. The interaction with the sodium cation can influence this distribution; for instance, in potassium 2-naphtholate, the direct binding of the K+ cation to the oxygen is thought to decrease the HOMO distribution, which in turn necessitates higher reaction temperatures for carboxylation. In the absence of the cation (as in the "naked" 2-naphtholate anion), the high localization of the HOMO at the C1 position facilitates a direct attack by electrophiles like CO2 at this site.

In some substituted naphthol anions, computational studies show that the HOMO is primarily confined to the naphthol portion of the molecule, specifically on the phenolic ring, indicating that substituents can alter the electronic landscape.

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Data for Related Naphthol Species from DFT Calculations (Note: Data for sodium 2-naphtholate is often inferred from studies on the 2-naphtholate anion or related derivatives. The specific values can vary based on the computational method and basis set used.)

Compound/SystemComputational MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Key Finding
2-(naphthalen-2-yliminomethyl) phenol (B47542)B3LYP/6-311+G(d,p)--5.98Indicates charge transfer occurs within the molecule.
1-phenylazo-2-naphtholDFT/B3LYP---A small HOMO-LUMO gap suggests good chemical stability.
3-Oxo-3H-benzo[f]chromen-2-carboxylic acid (ABKK) + Na+M06/6-31G(d,p)Fluorophore: -5.915Fluorophore: -1.5684.347FMO analysis helps explain chemosensor selectivity for Na+.
View Interactive Table

Computational methods can predict various spectroscopic properties, which serve as a valuable complement to experimental data for structural elucidation.

Infrared (IR) and Raman Spectra: DFT calculations have been successfully used to predict the vibrational frequencies of 2-naphthol (B1666908) and its derivatives. For example, the solid-phase FTIR and FT Raman spectra of 2-naphthoic acid have been evaluated using the B3LYP method, and the predicted spectra show good agreement with experimental results. Similar computational approaches have been applied to 2-nitroso-1-naphthol (B92032), where calculated vibrational frequencies, after applying a scaling factor, align well with experimental IR data. These studies provide a basis for interpreting the vibrational spectra of the closely related this compound.

NMR Spectra: Theoretical calculations have been employed to predict the 1H and 13C NMR spectra of naphthol derivatives. For 2-nitroso-1-naphthol, calculations were performed to obtain its theoretical NMR spectra for comparison with experimental data.

Electronic Spectra: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). Studies on 2-naphthol and its sulfonate derivatives using methods like EOM-CCSD and TD-DFT have been conducted to determine vertical transition energies. While some DFT functionals like B3LYP have shown limitations in accurately describing all excited states of 2-naphthol, higher-level ab initio methods provide results in good agreement with experiments. TD-DFT has also been used to investigate the electronic spectra of azo dyes derived from 2-naphthol, successfully reproducing the available UV-Vis spectra and explaining the effect of substituents on absorption wavelengths.

One of the most significant applications of computational chemistry to this compound is in modeling the Kolbe-Schmitt reaction, where it is carboxylated by carbon dioxide.

DFT studies have been employed to investigate the mechanism and regioselectivity of this reaction in detail. The reaction involves the electrophilic attack of CO2 on the electron-rich naphthalene ring of the 2-naphtholate anion. Calculations have explored the reaction pathways for carboxylation at positions C1, C3, and C6.

Using functionals like M06-2X and B3LYP-D2, researchers have identified two possible initial complexes between sodium 2-naphthoxide and CO2. The subsequent electrophilic attack proceeds via transition states (e.g., TS1-1, TS1-3, TS1-6), leading to intermediates. The calculations show that pathways for carboxylation at C1 and C3 are competitive. The reaction leading to the C1-carboxylated product (sodium 2-hydroxy-1-naphthoate) has lower activation barriers, making it the kinetically favored product. However, the reaction leading to the C3-carboxylated product (sodium 3-hydroxy-2-naphthoate) results in a more thermodynamically stable product. This computational finding aligns well with experimental observations where temperature can influence the product ratio.

Table 2: Calculated Activation and Reaction Energies for the Carboxylation of Sodium 2-Naphthoxide (Data derived from DFT studies, specific values depend on the chosen functional and basis set)

Reaction PathwayParameterM06-2X (kcal/mol)B3LYP-D2 (kcal/mol)Finding
Pathway 1 (Attack at C1) Activation Energy (ΔE‡)Lower than Pathway 3Lower than Pathway 3Kinetically favored pathway.
Reaction Energy (ΔEr)Less negative than Pathway 3Less negative than Pathway 3Product is less stable than the 3-carboxy product.
Pathway 3 (Attack at C3) Activation Energy (ΔE‡)Higher than Pathway 1Higher than Pathway 1Kinetically disfavored compared to Pathway 1.
Reaction Energy (ΔEr)Most negative valueMost negative valueThermodynamically most stable product.
Pathway 6 (Attack at C6) Activation Energy (ΔE‡)HighestHighestKinetically unfavorable.
Reaction Energy (ΔEr)Least negativeLeast negativeThermodynamically unfavorable.
View Interactive Table

Prediction of Spectroscopic Properties (IR, NMR, Electronic Spectra)

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach is particularly useful for understanding intermolecular interactions, such as how a solute like this compound interacts with solvent molecules.

While specific MD simulation studies focusing exclusively on this compound in aqueous solution are not widely documented, research on the closely related 2-naphthol and other ionic species provides significant insights. MD simulations have been used to calculate the diffusion coefficients of 2-naphthol in supercritical carbon dioxide, providing information on its transport properties in a non-aqueous environment.

Other studies have used MD simulations to investigate the interaction of 1-naphthol (B170400) with lipid membranes, revealing its location, orientation, and dynamics within the membrane. Such simulations rely on analyzing intermolecular forces, including van der Waals and electrostatic interactions, to understand the behavior of the molecule in a complex environment.

For ionic species, QM/MM (Quantum Mechanics/Molecular Mechanics) MD simulations are an advanced technique used to study solvation shells and ion-solvent hydrogen bonding. In a simulation of an anion in water, this method can characterize the structure of the hydration shell, the dynamics of water molecules exchanging between the first solvation shell and the bulk solvent, and the nature of hydrogen bonds between the anion and surrounding water molecules. These principles are directly applicable to understanding the solvation of the 2-naphtholate anion and the role of the sodium counter-ion in the solution structure.

Computational Approaches to Regioselectivity and Reaction Kinetics

Computational chemistry has been essential in explaining the regioselectivity observed in reactions of this compound. As discussed in the context of the Kolbe-Schmitt reaction, the preference for electrophilic attack at different carbon atoms of the naphtholate ring is a key question that theory can address.

DFT calculations have shown that the regioselectivity is a result of a delicate balance between kinetic and thermodynamic control.

Kinetic Control: The activation energy barriers calculated using DFT indicate the rate of reaction at different sites. The lower activation energy for the attack at the C1 position suggests that this pathway is the fastest, leading to the kinetically preferred product, 2-hydroxy-1-naphthoate.

Thermodynamic Control: By comparing the energies of the final products, DFT calculations can determine the most stable isomer. The formation of 3-hydroxy-2-naphthoate is shown to be the most thermodynamically favorable outcome.

These computational findings explain why reaction conditions, such as temperature, can be manipulated to favor one product over the other. At lower temperatures, the reaction is under kinetic control, favoring the C1 product, while at higher temperatures, the system has enough energy to overcome the higher activation barrier to form the more stable C3 product, reflecting thermodynamic control.

Furthermore, theoretical studies on the oxidation of naphthalene initiated by hydroxyl radicals to form 1- and 2-naphthol have used transition state theory and RRKM theory to estimate kinetic rate constants, demonstrating how computational methods can predict reaction kinetics and product branching ratios. Similar kinetic modeling has been applied to the Williamson ether synthesis involving sodium β-naphthoxide, providing insights into the interplay between different reaction pathways in various solvents.

Derivatives and Analogues of Sodium 2 Naphtholate in Research

Carboxylic Acid Derivatives

Carboxylic acid derivatives of sodium 2-naphtholate, such as sodium 2-hydroxy-1-naphthoate and sodium 3-hydroxy-2-naphthoate, are notable for their applications in pharmaceuticals and as precursors for dyes and pigments.

Sodium 2-Hydroxy-1-naphthoate

Sodium 2-hydroxy-1-naphthoate, the sodium salt of 2-hydroxy-1-naphthoic acid, is a compound with recognized biological activities. Research has indicated its potential as an antimicrobial and anti-inflammatory agent. Studies have shown that it can inhibit the growth of various bacterial strains and exhibits antioxidant properties by scavenging free radicals. These characteristics make it a candidate for the development of new therapeutic agents. Furthermore, its ability to form complexes with metal ions is being explored for applications in catalysis and materials science. In the realm of analytical chemistry, it serves as a reagent for detecting metal ions.

Sodium 3-Hydroxy-2-naphthoate

Also known as sodium 3-hydroxy-2-naphthoate, this compound is a versatile intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and infectious disease treatments. It is also a key precursor in the production of various dyes and pigments, including azo dyes. Research has highlighted its antioxidant and antimicrobial properties, suggesting its potential for new therapeutic applications. A study published in the European Journal of Medicinal Chemistry confirmed its potent antioxidant activity. The Kolbe-Schmitt reaction, involving the carboxylation of sodium 2-naphthoxide with carbon dioxide, is a common method for its synthesis.

Table 1: Research Applications of Carboxylic Acid Derivatives

Compound Key Research Areas Notable Findings
Sodium 2-Hydroxy-1-naphthoate Antimicrobial, Anti-inflammatory, Catalysis, Analytical Chemistry Exhibits inhibitory effects against bacterial strains and scavenges free radicals. Forms complexes with metal ions.
Sodium 3-Hydroxy-2-naphthoate Pharmaceuticals, Dyes and Pigments, Antioxidant Research Intermediate for anti-inflammatory drugs. Precursor for azo dyes. Shows significant antioxidant activity.

Sulfonated Naphthol Derivatives

The introduction of sulfonate groups into the naphthol structure imparts water solubility and unique chemical properties, making these derivatives valuable in various industrial and research settings.

Sodium 2-Naphthol-3,6-disulfonate

This compound, also referred to as R salt, is a crucial intermediate in the synthesis of dyes and pigments. Its two sulfonate groups enhance its water solubility and reactivity, making it a versatile precursor for creating a wide range of colored compounds. In biological research, it is sometimes used as a probe or reagent. Studies have also investigated its toxicological profile, with one 28-day repeat dose toxicity test in rats establishing a no-observed-effect level (NOEL). It has also been shown to be non-mutagenic in certain tests.

Sodium 2-Naphthol-7-sulfonate

Known as F salt, this derivative is utilized as an intermediate in the creation of dyes and other organic compounds. It also finds application as a dispersing agent in various formulations and as a reagent in analytical chemistry. Its water solubility, a result of the sulfonate group, makes it suitable for aqueous-based applications. It is registered as a biochemical for proteomics research.

Table 2: Properties and Applications of Sulfonated Naphthol Derivatives

Compound Common Name Key Applications Water Solubility
Sodium 2-Naphthol-3,6-disulfonate R Salt Dye and pigment intermediate, biological probe. High
Sodium 2-Naphthol-7-sulfonate F Salt Dye intermediate, dispersing agent, analytical reagent. Soluble

Alkylated and Arylated Naphthols

The addition of alkyl or aryl groups to the naphthol structure can significantly alter its physical and chemical properties, leading to a diverse range of applications, from fragrances to materials science.

Benzyl (B1604629) 2-naphthyl ether

This compound is notably used as a sensitizer (B1316253) in thermal paper, where it helps to lower the melting point of the dye/developer mixture, facilitating the color-forming reaction. Its crystal structure has been studied to understand its function in this application. Research on zebrafish embryos has indicated that benzyl 2-naphthyl ether can cause morphological changes, with its toxicity partially linked to the aryl hydrocarbon receptor (AHR). The synthesis of this ether is often achieved through the reaction of 2-naphthol (B1666908) with benzyl chloride.

1-Benzyl-2-naphthol (B13957344)

An isomer of the above, 1-benzyl-2-naphthol has been investigated for its potential biological activities, which are characteristic of the naphthol class, including antioxidant and antimicrobial properties. It is formed through the thermal rearrangement of benzyl 2-naphthyl ether. This compound is registered in several chemical databases, indicating its availability for further research in medicinal chemistry and material science.

2-Butoxynaphthalene (B1668118)

This alkylated naphthol is primarily used in the fragrance industry due to its distinct aroma. Beyond its use in perfumes and air fresheners, it is being explored in materials science for its electronic and structural properties, with potential applications in organic electronics and advanced materials. It is also considered a potential lead compound in drug discovery and agricultural chemistry due to its structural similarities to some bioactive compounds.

Table 3: Research Focus of Alkylated and Arylated Naphthols

Compound Primary Research Application Other Investigated Uses
Benzyl 2-naphthyl ether Thermal paper sensitizer. Toxicology studies (zebrafish embryos).
1-Benzyl-2-naphthol Synthesis and chemical rearrangement studies. Potential antioxidant and antimicrobial agent.
2-Butoxynaphthalene Fragrance industry. Materials science, drug discovery, agricultural chemistry.

Aminobenzylnaphthols and Betti Bases

Aminobenzylnaphthols, commonly known as Betti bases, are synthesized through the Betti reaction, a multicomponent condensation of a naphthol, an aldehyde, and an amine. This reaction allows for the creation of a diverse library of compounds with a wide range of potential biological activities.

Recent research has focused on the antiproliferative and anticancer properties of Betti bases. Studies have shown that certain aminobenzylnaphthols exhibit significant cytotoxic activity against various cancer cell lines, including colorectal, neuroblastoma, pancreatic, and breast cancer cells. Some of these compounds have demonstrated antiproliferative effects comparable to standard chemotherapy drugs like cisplatin (B142131) and doxorubicin. The mechanism of action is thought to involve the inhibition of cell proliferation, potentially by acting as tryptophan mimetics. The versatility of the Betti reaction allows for the synthesis of new derivatives with modified amines or aldehydes to explore and optimize their biological effects.

Halogenated Naphthol Derivatives

The introduction of halogen atoms into the naphthol structure can influence the electronic properties and reactivity of the molecule, leading to specialized applications.

1-Chloro-4-methoxy-2-naphthol

While specific research on this particular compound is not extensively detailed in the provided context, the synthesis of halogenated naphthols, in general, is an area of interest. For instance, the synthesis of 5-chloro-1-naphthol has been achieved through various methods, including heating 1,5-dichloronaphthalene (B52917) with sodium hydroxide (B78521) and copper powder. The presence of both a halogen and a methoxy (B1213986) group suggests potential applications where modified electronic and solubility properties are desired.

Nitroso and Dinitroso Naphthol Derivatives

Nitroso and dinitroso derivatives of naphthol are well-known for their use as dyes and analytical reagents, particularly for metal detection.

2-Nitroso-1-naphthol (B92032)

This compound is utilized as a reagent for the detection of trace metals. It forms colored complexes with various metal ions, allowing for their visual identification. Studies have explored its effectiveness in forensic applications, such as detecting metal traces on skin. Beyond its analytical uses, 2-nitroso-1-naphthol and its derivatives are used in the synthesis of azo dyes. Research has also delved into the electrochemical properties of mono-azo dyes derived from it for potential use in dye-sensitized solar cells.

Naphthol Yellow S

Naphthol Yellow S, the disodium (B8443419) salt of 2,4-dinitro-1-naphthol-7-sulfonic acid, is a yellow dye used in various applications, including as a biological stain. In histology, it is used as a stain for protein basic groups and can be combined with other stains to determine the DNA-to-protein ratio. It is also used for dyeing textiles like wool and silk and has applications in the coloring of soaps, cosmetics, and leather. Its free acid form is known as flavianic acid.

Table 4: Applications of Nitroso and Dinitroso Naphthol Derivatives

Compound Primary Use Scientific Research Applications
2-Nitroso-1-naphthol Trace metal detection reagent. Synthesis of azo dyes, electrochemical studies for solar cells.
Naphthol Yellow S Dye for textiles and other materials. Biological stain for proteins in histology.

Other Substituted Naphtholate Salts

The field of substituted naphtholate salts is broad, with ongoing research into new derivatives with unique properties and applications. One area of active investigation is the use of ortho-ester-substituted diaryliodonium salts in reactions with naphthols. This method, often catalyzed by copper, allows for the regioselective arylocyclization of naphthols to produce complex molecules like 3,4-benzocoumarin derivatives. This approach provides a pathway to a diverse range of substituted polycyclic aromatic compounds that may have applications in materials science and medicinal chemistry. The ability to introduce various substituents onto the naphthol core allows for the fine-tuning of the resulting molecule's properties.

Future Research Directions and Advanced Methodologies for Sodium 2 Naphtholate

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of sodium 2-naphtholate involves the reaction of 2-naphthol (B1666908) with sodium hydroxide (B78521). While straightforward, future research is increasingly focused on aligning its production with the principles of green chemistry. This involves the exploration of energy-efficient methods and the use of environmentally benign solvents and catalysts.

One promising area of research is the use of solvent-free reaction conditions. For instance, methods like "Grindstone Chemistry," which involves grinding solid reactants together, have been shown to be effective for similar reactions, offering a reduction in waste and energy consumption. The development of synthetic protocols using sustainable and recyclable catalysts, such as those based on carbon, is also a key focus. Research into one-pot syntheses where 2-naphthol is converted to this compound and then immediately used in a subsequent reaction is another avenue for improving process efficiency and sustainability.

Furthermore, the use of alternative energy sources like microwave irradiation has been shown to significantly reduce reaction times in related syntheses. The development of processes that utilize water as a solvent, where feasible, presents a significant step towards a greener synthesis.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

This compound's utility is largely defined by its nucleophilic character, making it a valuable substrate in a variety of catalytic reactions. A significant body of research is dedicated to discovering novel catalytic systems that can control the reactivity and, crucially, the selectivity of these transformations.

The Kolbe-Schmitt reaction, the carboxylation of alkali phenoxides, is a prime example where catalysis and reaction conditions play a critical role. With this compound, carboxylation can occur at different positions on the naphthalene (B1677914) ring. Theoretical studies using Density Functional Theory (DFT) have been instrumental in elucidating the reaction mechanism. These studies have shown that the formation of a this compound-CO2 complex is a key initial step. The choice of catalyst and conditions can influence the regioselectivity of the carboxylation. For example, the use of phase-transfer catalysts in modern adaptations of the Kolbe-Schmitt reaction has allowed for lower reaction temperatures.

Recent research has also explored the direct carboxylation of 2-naphthol using supercritical CO2 in the presence of potassium carbonate, which acts as both a base and a regent that influences regioselectivity. This approach avoids the use of strong alkalis and offers a potentially more sustainable route to valuable hydroxy-naphthoic acids.

Beyond carboxylation, the development of novel catalysts for reactions involving this compound as a nucleophile is an active area of research. This includes the use of various metal-based catalysts to achieve specific organic transformations. The design of catalysts that can operate under mild, solvent-free conditions is a particularly important goal.

The following table summarizes different catalytic approaches for reactions involving the 2-naphtholate anion:

Reaction TypeCatalyst SystemKey Findings
Kolbe-Schmitt CarboxylationPhase-Transfer CatalystsLowers reaction temperatures from 220–260°C to 120–150°C.
Direct CarboxylationSupercritical CO2 / K2CO3Allows for regioselective synthesis of 2-hydroxy-6-naphthoic acid.
Amidoalkyl Naphthol SynthesisSodium Hydrogen Sulfate (B86663)Efficient, reusable heterogeneous catalyst for solvent-free synthesis.
Amidoalkyl Naphthol SynthesisGraphene Oxide-based CatalystSustainable and highly efficient under solvent-free conditions.
Amidoalkyl Naphthol SynthesisNickel NanoparticlesEnables rapid, solvent-free synthesis with high yields.

Investigations into Advanced Material Applications

This compound serves as a crucial building block for a range of materials, including dyes, pigments, and polymers. smolecule.com Future research in this area is focused on leveraging its unique aromatic structure to create novel functional materials with advanced properties.

The synthesis of high-performance polymers is a significant area of interest. Aromatic polyesters, for instance, can be produced from hydroxyl-carboxylic acids derived from the carboxylation of this compound. The properties of these polymers can be tailored by controlling the structure of the monomer, which is directly influenced by the regioselectivity of the carboxylation step.

This compound is also a key precursor in the production of azo dyes. Research in this field is moving towards the development of more sustainable and environmentally friendly dyeing processes. This includes the exploration of solvent-free synthesis methods for azo dyes derived from 2-naphthol.

Furthermore, the naphthalene moiety of this compound makes it a candidate for the development of functional materials in fields such as electronics and photonics. smolecule.com Its aromatic structure can be exploited to create materials with specific optical or electronic properties. The potential for this compound to act as a precursor for liquid crystals is another area of active investigation.

The following table highlights potential advanced material applications for this compound and its derivatives:

Material ClassPrecursor Derived from this compoundPotential Applications
High-Performance Polymers2-Hydroxy-6-naphthoic acidAromatic polyesters
Dyes and PigmentsAzo compoundsTextiles, printing inks smolecule.com
Liquid CrystalsVarious derivativesDisplays, sensors
Functional MaterialsPolymers with naphthalene backboneElectronics, photonics smolecule.com

Interdisciplinary Studies with Chemical Biology and Medicinal Chemistry (focusing on chemical transformations and probe development)

The naphthalene scaffold is present in numerous biologically active compounds, making this compound an attractive starting material for medicinal chemistry research. smolecule.com Future work in this area will focus on the development of efficient chemical transformations to synthesize novel bioactive molecules and the creation of chemical probes to study biological processes.

The synthesis of amidoalkyl naphthols, which can be derived from reactions involving 2-naphthol (and by extension, its sodium salt), is of particular interest as these compounds exhibit a range of biological activities, including antiviral and antibacterial properties. Green and efficient synthetic methods for these compounds are being actively developed.

The development of chemical probes is another exciting frontier. The fluorescent properties of the naphthalene ring system can be harnessed to create probes for imaging and sensing applications in biological systems. For example, derivatives of 2-naphthol can be used to create pH-sensitive fluorescent materials.

The Kolbe-Schmitt reaction of this compound is a key transformation that provides access to a variety of substituted naphthoic acids. These acids are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

The following table summarizes some of the interdisciplinary research directions for this compound:

Research AreaKey Transformation/ApplicationPotential Impact
Medicinal ChemistrySynthesis of amidoalkyl naphtholsDevelopment of new antiviral and antibacterial agents.
Chemical BiologyDevelopment of fluorescent probesImaging and sensing of biological processes.
Pharmaceutical SynthesisKolbe-Schmitt reactionAccess to key intermediates for drug discovery.
Enzyme Inhibition StudiesUse as a biochemical reagentUnderstanding enzyme-substrate interactions.

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and this compound is a prime candidate for the application of these powerful computational tools. Future research will increasingly leverage ML and AI to predict the reactivity, properties, and reaction outcomes of this compound and its derivatives.

One of the key challenges in working with this compound is predicting the regioselectivity of its reactions, such as the Kolbe-Schmitt carboxylation. ML models can be trained on existing experimental and computational data to predict the most likely site of reaction under different conditions. rsc.orgresearchgate.net These models can use a variety of molecular descriptors, such as electronic properties and steric parameters, as inputs. rsc.orgneurips.cc

Furthermore, ML algorithms can be used to accelerate the discovery of new catalysts for reactions involving this compound. By analyzing large datasets of catalyst structures and their performance, ML models can identify promising new catalyst candidates, reducing the need for extensive experimental screening. rsc.org

The following table outlines the potential applications of ML and AI in the study of this compound:

Application AreaML/AI TechniquePredicted Outcome/Property
Reaction PredictionClassification and Ranking ModelsMajor products of reactions, regioselectivity. rsc.orgneurips.ccnih.gov
Property PredictionNeural Networks, Regression ModelsPhysicochemical properties (e.g., solubility, vapor pressure). researchgate.netchemengineerkey.comarabjchem.org
Catalyst DiscoveryHigh-Throughput Virtual ScreeningIdentification of novel catalysts with enhanced activity and selectivity. rsc.org
Mechanistic InsightsAnalysis of Computational DataDeeper understanding of reaction mechanisms, like the Kolbe-Schmitt reaction.

Q & A

Q. What are the optimal methods for synthesizing and crystallizing Sodium 2-naphtholate for structural analysis?

this compound can be synthesized via deprotonation of 2-naphthol using sodium hydroxide. For crystallization, vapor diffusion with solvents like N,N-dimethylformamide (DMF) and ether is effective. Dissolve the compound in minimal DMF, then expose to an ether vapor phase at low temperatures (e.g., 4°C) to grow single crystals suitable for X-ray diffraction . Elemental analysis (C, H, N, S) and IR spectroscopy (e.g., O–H stretch at ~3393 cm⁻¹) should confirm purity .

Q. How do pH changes influence the spectroscopic properties of this compound?

this compound exhibits pH-dependent fluorescence due to equilibrium between 2-naphthol (neutral) and 2-naphtholate (anionic) forms. At pH < pKa (~9.5), emission peaks at 355 nm dominate; at pH > pKa, a red-shifted peak at 415 nm appears due to resonance stabilization of the excited state. Time-resolved emission spectroscopy (TRES) can resolve overlapping spectra when both species coexist .

Q. What are the standard characterization techniques for verifying this compound’s structure?

Key techniques include:

  • X-ray crystallography : Refinement with SHELX software (e.g., SHELXL for small-molecule structures) to determine bond lengths, angles, and hydrogen-bonding networks .
  • IR spectroscopy : Identify functional groups (e.g., sulfonyl stretches at ~1160–1360 cm⁻¹) .
  • Elemental analysis : Compare calculated vs. observed C, H, N, S percentages (e.g., C: 58.69% calc. vs. 59.16% obs.) .

Advanced Research Questions

Q. How can discrepancies between crystallographic and spectroscopic data for this compound be resolved?

Discrepancies may arise from dynamic processes (e.g., proton exchange) not captured in static crystal structures. Use fluorescence lifetime measurements to assess protonation dynamics. For example, 2-naphtholate’s excited-state lifetime (~10⁻⁸ s) can indicate slow proton exchange, necessitating complementary methods like NMR or DFT calculations to model solvated structures .

Q. What experimental controls are critical when studying this compound’s reactivity in aprotic solvents?

Trace water (even <1 mM) significantly alters reaction pathways. For alkylation studies, rigorously dry solvents (e.g., DMF, DMSO) and monitor water content via Karl Fischer titration. Kinetic studies should correlate reaction rates (e.g., alkylation at O vs. C sites) with [H₂O] to isolate solvent effects .

Q. How can computational methods enhance understanding of this compound’s reactivity with CO₂?

Density Functional Theory (DFT) can model carboxylation mechanisms, such as the Kolbe-Schmitt reaction. Calculate transition states for CO₂ insertion into the naphtholate anion, and compare activation energies for O- vs. C-carboxylation. Validate with experimental yields and isotopic labeling .

Q. What strategies address challenges in refining this compound’s crystal structure with high disorder?

For disordered solvent molecules (e.g., DMF), use SQUEEZE in PLATON to model diffuse electron density. Apply restraints to anisotropic displacement parameters (ADPs) and validate with Hirshfeld surface analysis. For twinned crystals, refine using HKLF5 in SHELXL and check Flack parameter (e.g., -0.03(6)) to confirm absolute structure .

Methodological Design Questions

Q. How to design a study correlating this compound’s pKa with solvent polarity?

Use a spectrophotometric titration across solvents (e.g., water, DMSO, acetonitrile). Prepare standard curves for 2-naphthol (pH 2) and 2-naphtholate (pH 13). Fit intermediate pH data to the Henderson-Hasselbalch equation. Correct for solvent dielectric effects using the Born equation .

Q. What statistical approaches are suitable for analyzing contradictory kinetic data in this compound reactions?

Apply multivariate regression to deconvolute competing factors (e.g., solvent polarity, trace water). Use Akaike Information Criterion (AIC) to compare mechanistic models. For outlier detection, employ Grubbs’ test or leverage residual plots from nonlinear least-squares fits .

Q. How to integrate high-throughput crystallography into this compound polymorphism studies?

Use automated pipelines (e.g., SHELXC/D/E) for rapid phase determination. Screen crystallization conditions (e.g., pH, counterions) in 96-well plates. Analyze polymorph stability via DSC and pair distribution function (PDF) analysis of X-ray total scattering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-naphtholate
Reactant of Route 2
Sodium 2-naphtholate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.